molecular formula C19H16N4O4S2 B2413842 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021136-62-8

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2413842
CAS No.: 1021136-62-8
M. Wt: 428.48
InChI Key: BDSZFOCOSCJVKR-UHFFFAOYSA-N
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Description

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a potent and selective small molecule inhibitor designed to target the B-Raf kinase, a critical component of the RAF/MEK/ERK signaling pathway . This pathway, also known as the MAPK pathway, is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of numerous cancers, particularly melanoma. The compound's structure incorporates a thiophene-carboxamide moiety linked to a pyridazinyl-thioether scaffold, which is engineered to fit the ATP-binding pocket of mutant B-Raf proteins. By competitively inhibiting B-Raf kinase activity, this compound effectively suppresses downstream signaling through MEK and ERK, leading to cell cycle arrest and apoptosis in B-Raf-driven cancer cell lines . Its primary research value lies in the exploration of oncogenic signaling mechanisms and the pre-clinical evaluation of targeted therapeutic strategies for resistant malignancies. Researchers utilize this inhibitor to model tumor response, investigate the emergence of drug resistance, and develop rational combination therapies to overcome such resistance in vitro and in vivo.

Properties

IUPAC Name

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c24-17(20-12-3-4-13-14(10-12)27-8-7-26-13)11-29-18-6-5-16(22-23-18)21-19(25)15-2-1-9-28-15/h1-6,9-10H,7-8,11H2,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZFOCOSCJVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate

    • This intermediate can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
  • Amination

    • The intermediate is then reacted with an appropriate amine to introduce the amino group.
  • Thioether Formation

    • The amino intermediate is reacted with a thiol compound under basic conditions to form the thioether linkage.
  • Pyridazine Ring Formation

    • The thioether intermediate is then cyclized with a suitable reagent to form the pyridazine ring.
  • Carboxamide Formation

    • Finally, the pyridazine intermediate is reacted with thiophene-2-carboxylic acid or its derivatives to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions with catalysts like tetrabutylammonium bromide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its heterocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Activity: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further biological studies.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Polymer Science: It may be incorporated into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism by which N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)thiophene-2-carboxamide: Similar structure but lacks the pyridazine ring.

    N-(6-(2-oxo-2-(thiophen-2-yl)ethyl)pyridazin-3-yl)thiophene-2-carboxamide: Similar structure but lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Uniqueness

    Structural Complexity: The combination of the 2,3-dihydrobenzo[b][1,4]dioxin, pyridazine, and thiophene moieties makes this compound unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

This detailed overview provides a comprehensive understanding of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, covering its synthesis, reactions, applications, and unique properties

Biological Activity

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a compound synthesized for potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, pyridazine moiety, and a dioxin derivative. The molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, and its molecular weight is approximately 398.44 g/mol.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties : The presence of the dioxin structure may confer antioxidant activity, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Initial screenings indicate that the compound may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM), respectively .

2. Pharmacological Effects

Research has shown that derivatives of similar structures can have diverse pharmacological effects:

  • Neuroprotective Effects : Compounds with dioxin structures often exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
  • Antidiabetic Activity : The inhibition of α-glucosidase suggests potential use in managing blood glucose levels in diabetic patients .

Case Study 1: Synthesis and Initial Screening

A study synthesized various derivatives starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). These derivatives were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. Results indicated that some derivatives showed significant inhibition rates compared to standard drugs used in T2DM and AD treatments .

Case Study 2: Structural Modifications for Enhanced Activity

Further research involved modifying the structure to enhance biological activity. For instance, adding different substituents on the thiophene ring resulted in improved enzyme inhibition profiles. Such modifications are crucial for optimizing therapeutic efficacy while minimizing side effects .

Data Tables

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC18H18N4O3S398.44 g/molEnzyme inhibition (α-glucosidase, acetylcholinesterase)
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamideC16H18N2O3S318.39 g/molNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution reactions to introduce the thioether linkage (e.g., coupling a pyridazine-thiol intermediate with a 2-oxoethylamine derivative) under anhydrous conditions (CH₂Cl₂, reflux) .
  • Step 2 : Purify intermediates via reverse-phase HPLC or recrystallization (methanol/water systems) to isolate high-purity fractions .
  • Validation : Confirm purity (>95%) via LC-MS and elemental analysis .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., dihydrobenzo-dioxin aromatic protons at δ 6.7–7.1 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~700 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C₂₀H₁₆N₄O₄S₂) .

Q. How should researchers design experiments to align with theoretical frameworks?

  • Methodology :

  • Link synthesis to established reaction mechanisms (e.g., thiol-ene coupling or cyclization pathways) .
  • Use computational tools (DFT calculations) to predict reactivity and optimize reaction conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodology :

  • Step 1 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in amide bonds) .
  • Step 2 : Compare experimental data with simulated spectra from quantum mechanical models (e.g., Gaussian software) .
  • Step 3 : Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies improve reaction yield and selectivity in complex multi-step syntheses?

  • Methodology :

  • Optimization : Use AI-driven platforms (COMSOL Multiphysics) to simulate reaction kinetics and identify ideal temperature/pH conditions .
  • Catalysis : Explore Pd-mediated cross-coupling for pyridazine functionalization, leveraging steric effects to enhance regioselectivity .

Q. How can this compound be applied in probing biological pathways?

  • Methodology :

  • In vitro assays : Test binding affinity to target enzymes (e.g., kinases or proteases) via fluorescence polarization or SPR .
  • SAR studies : Modify the thiophene-carboxamide moiety to assess impact on bioactivity .

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